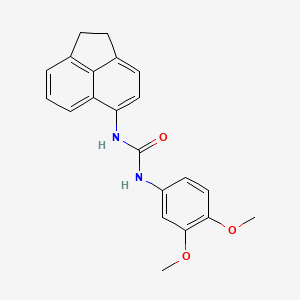

![molecular formula C11H11NO3S B5558465 4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)

4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-{[2-(Methylthio)phenyl]amino}-4-oxo-2-butenoic acid is a compound synthesized from various starting materials, including Cbz-protected tert-butyl 4-aminobutanoate. Its synthesis involves a series of substitutions and eliminations, leading to the formation of compounds with potent inhibitory activities against gamma-aminobutyric acid aminotransferase (GABA-T) (Silverman, Durkee, & Invergo, 1986).

Synthesis Analysis

The synthesis process for related compounds includes successive substitutions at the alpha-carbon, leading to an unexpected degree of stereoselectivity in the selenoxide elimination step, yielding the desired E isomer as the sole product. These compounds have been explored for their potent competitive reversible inhibitory properties against GABA-T, with significant findings related to the enzyme-catalyzed release of fluoride ions, suggesting elimination processes occur (Silverman, Durkee, & Invergo, 1986).

Molecular Structure Analysis

Molecular structures of compounds synthesized via the Schiff bases reduction route, including those with asymmetric units, demonstrate significant hydrogen bonding and secondary intermolecular interactions that stabilize their molecular structures. These interactions are crucial for their reactivity and potential applications (Ajibade & Andrew, 2021).

Chemical Reactions and Properties

Compounds synthesized from 4-amino-2-(substituted methyl)-2-butenoic acids undergo various chemical reactions, including enzyme-catalyzed fluoride ion release, indicating elimination processes. Their chemical reactions are influenced by the presence of a 2,3-double bond, which stabilizes the product of azallylic isomerization of the Schiff base between the compound and pyridoxal phosphate (Silverman, Durkee, & Invergo, 1986).

Physical Properties Analysis

The physical properties, such as molecular weight, solubility, and thermal stability, of synthesized compounds are determined through various analytical techniques, including NMR, FT-IR, and mass spectrometry. These properties are essential for understanding their behavior in biological systems and potential applications (Kaya & Koyuncu, 2003).

Applications De Recherche Scientifique

Phenolic Acids: A Pharmacological Overview

Phenolic acids, such as Chlorogenic Acid (CGA), have garnered substantial attention for their diverse biological and pharmacological effects. CGA, for example, has been identified as an important dietary polyphenol with antioxidant, antibacterial, hepatoprotective, cardioprotective, anti-inflammatory, antipyretic, neuroprotective, anti-obesity, antiviral, anti-microbial, anti-hypertension, and central nervous system (CNS) stimulatory roles. It has also been shown to modulate lipid metabolism and glucose in metabolic-related disorders, offering potential treatments for hepatic steatosis, cardiovascular disease, diabetes, and obesity. The wide-ranging therapeutic roles of CGA underline the pharmacological significance of phenolic acids, suggesting that similar compounds, including 4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid, may possess equally broad applications in scientific research and medicine (M. Naveed et al., 2018).

Sorption of Phenoxy Herbicides

The environmental behavior of phenoxy herbicides, including their sorption to soil and organic matter, has been extensively reviewed. This research provides insights into how compounds such as 4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid might interact with environmental matrices, influencing their fate, mobility, and potential bioavailability in ecological systems (D. Werner et al., 2012).

Antioxidant and Anticancer Activities of Phenolic Compounds

Research on cinnamic acid derivatives, closely related to phenolic acids, reveals their significance in anticancer research. These compounds have been explored for their potential as traditional and recent synthetic antitumor agents. The chemical flexibility of cinnamic acid derivatives to undergo various reactions makes them valuable in medicinal research, indicating a possible research avenue for 4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid in exploring its anticancer potentials (Prithwiraj De et al., 2011).

Propriétés

IUPAC Name |

(E)-4-(2-methylsulfanylanilino)-4-oxobut-2-enoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3S/c1-16-9-5-3-2-4-8(9)12-10(13)6-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)/b7-6+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVSYMRMSZGACBF-VOTSOKGWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1NC(=O)C=CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSC1=CC=CC=C1NC(=O)/C=C/C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyto8E10 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

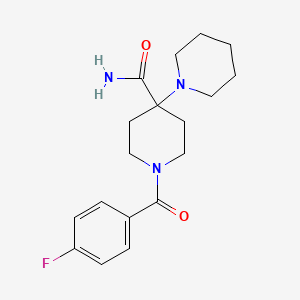

![2-[(5-methylpyrazin-2-yl)methyl]-9-[2-(methylthio)pyrimidin-4-yl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5558389.png)

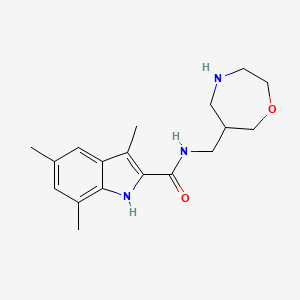

![(1R*,3S*)-7-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-7-azaspiro[3.5]nonane-1,3-diol](/img/structure/B5558404.png)

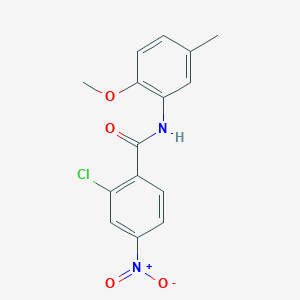

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

![3-benzyl-5-cyclohexyl-2-thioxo-2,3,5,6-tetrahydrobenzo[h]quinazolin-4(1H)-one](/img/structure/B5558414.png)

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)

![1-(3-methoxyphenyl)-5-[(5-methyl-2-thienyl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5558438.png)

![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)